![molecular formula C5H10N4 B1612176 1-Isopropyl-1H-1,2,4-triazol-5-amine CAS No. 870992-11-3](/img/structure/B1612176.png)
1-Isopropyl-1H-1,2,4-triazol-5-amine
Overview
Description
“1-Isopropyl-1H-1,2,4-triazol-5-amine” is a chemical compound with the empirical formula C5H10N4 . It is a solid substance and its molecular weight is 126.16 .
Molecular Structure Analysis
The SMILES string of “1-Isopropyl-1H-1,2,4-triazol-5-amine” is NC1=NC=NN1C(C)C
. The InChI code is 1S/C5H10N4/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3,(H2,6,7,8)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Isopropyl-1H-1,2,4-triazol-5-amine” are as follows:
Scientific Research Applications
Drug Discovery
1-Isopropyl-1H-1,2,4-triazol-5-amine: is a compound that has garnered attention in the field of drug discovery due to the triazole ring’s resemblance to the amide bond, which is a common feature in many drugs . Its structural similarity to biologically active molecules makes it a valuable scaffold for developing new therapeutic agents. The compound’s potential applications include:
- Antibacterial Agents : Research indicates that triazole derivatives exhibit significant antibacterial activity, which can be harnessed to develop new antibiotics to combat resistant strains of bacteria .
- Anticancer Properties : The incorporation of the triazole ring into medicinal compounds has led to the discovery of new agents with promising anticancer capabilities .
- Antifungal Applications : Triazole derivatives have been explored for their efficacy against various fungal pathogens, offering a pathway to new antifungal treatments .
Polymer Chemistry
In polymer chemistry, 1-Isopropyl-1H-1,2,4-triazol-5-amine can be utilized as a monomer or a cross-linking agent due to its reactive amine group. Its incorporation into polymers could impart unique properties such as:
- Enhanced Thermal Stability : The triazole ring structure is known for its thermal stability, which could be beneficial in creating heat-resistant polymers .
Supramolecular Chemistry
The triazole ring’s ability to engage in hydrogen bonding makes 1-Isopropyl-1H-1,2,4-triazol-5-amine a candidate for use in supramolecular assemblies. Its applications include:
- Molecular Recognition : The compound could be used to create molecular receptors for specific substrates, facilitating targeted interactions .
Bioconjugation
1-Isopropyl-1H-1,2,4-triazol-5-amine: can serve as a linker in bioconjugation applications, where it could be used to attach various biomolecules to one another or to solid supports. This is particularly useful in:
- Enzyme Immobilization : The compound could be used to immobilize enzymes on solid supports, enhancing their stability and reusability .
Fluorescent Imaging
The triazole core of 1-Isopropyl-1H-1,2,4-triazol-5-amine can be modified to introduce fluorescent properties, making it useful in:
- Biological Tracers : Modified triazole compounds can act as fluorescent markers to trace biological processes in real-time .
Materials Science
In materials science, the robustness of the triazole ring can be exploited in the development of new materials with enhanced properties:
Safety and Hazards
The safety information available indicates that “1-Isopropyl-1H-1,2,4-triazol-5-amine” may be harmful if swallowed . It is classified as Acute Tox. 4 Oral .
Mechanism of Action
Target of Action
Triazol-5-amines, a class of compounds to which this molecule belongs, have been reported to inhibit enzymes related to cardiovascular diseases .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
It’s worth noting that similar compounds have been used as starting materials for the synthesis of antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Result of Action
Compounds with similar structures have been found to exhibit inhibitory activity against certain enzymes, which could potentially lead to therapeutic effects .
Action Environment
It’s known that similar compounds exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c .
properties
IUPAC Name |
2-propan-2-yl-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNNFEVLLHJPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610925 | |
Record name | 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870992-11-3 | |
Record name | 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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